N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide features a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide bridge to a sulfanyl-substituted triazolo[4,5-d]pyrimidine moiety.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O3S/c22-14-3-1-13(2-4-14)10-28-20-19(26-27-28)21(24-12-23-20)32-11-18(29)25-15-5-6-16-17(9-15)31-8-7-30-16/h1-6,9,12H,7-8,10-11H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDPYGIRONGPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxin ring and the triazolopyrimidine core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the preparation of the triazolopyrimidine core might involve a cyclization reaction under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For instance, it might act as an inhibitor of a particular enzyme by binding to its active site and preventing substrate access .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs (Table 1):
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name & Reference | Core Structure | Key Substituents | Molecular Formula (MW) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Benzodioxin + triazolo[4,5-d]pyrimidine | 4-Fluorophenylmethyl | C₂₃H₁₉FN₆O₃S (514.5 g/mol*) | High nitrogen content (6 N) for hydrogen bonding; fluorophenyl enhances lipophilicity |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Benzodioxin + 1,2,4-triazole | Furan-2-ylmethyl, pyridin-2-yl | Not provided | Heteroaromatic substituents (furan, pyridine) may improve solubility |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | Benzodioxin + thieno[3,2-d]pyrimidine | 2-Methoxyphenyl, oxo | C₂₄H₂₂N₃O₅S₂ (520.6 g/mol) | Thieno-pyrimidine core with sulfur; methoxy group increases electron density |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide | Benzodioxin + pyrimidine | 3-Fluorophenyl, methyl | C₂₁H₁₈FN₃O₃S (411.5 g/mol) | Simpler pyrimidine core; meta-fluorine may alter binding specificity |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | Benzodioxin + sulfonamide | 4-Chlorophenylsulfonyl, 3,5-dimethylphenyl | C₂₃H₂₂ClN₃O₅S (512.0 g/mol) | Sulfonamide linker; demonstrated antibacterial/antifungal activity |
*Molecular weight calculated based on structural inference.
Key Analysis:
Structural Diversity: The target compound’s triazolo[4,5-d]pyrimidine core distinguishes it from analogs with thieno-pyrimidine () or simple pyrimidine () systems. Substituent effects: The 4-fluorophenylmethyl group in the target compound contrasts with 2-methoxyphenyl () and 3-fluorophenyl (), impacting electronic properties and steric bulk. Fluorine’s electronegativity may improve metabolic stability compared to methoxy groups .
Bioactivity Insights: Sulfonamide-linked benzodioxin derivatives () exhibit antimicrobial activity, with compound 7l (Table 1) showing low hemolytic activity, suggesting a favorable therapeutic index. The target compound’s triazolo-pyrimidine core may similarly target microbial enzymes but with distinct potency due to its unique heterocycle . Thieno-pyrimidine analogs () lack reported bioactivity but share sulfur-containing cores, which are common in antifungal agents (e.g., echinocandins) .
Molecular Properties :
- The target compound’s higher molecular weight (514.5 g/mol) compared to ’s analog (411.5 g/mol) may influence pharmacokinetics, such as absorption and distribution .
- The sulfanyl-acetamide bridge is conserved across analogs, suggesting its role as a critical pharmacophore for target engagement .
Research Findings and Implications
- Bioactivity Prediction : Structural analogs with fluorinated aryl groups () and triazole cores () suggest the target compound may exhibit enhanced selectivity for bacterial or fungal targets, though empirical validation is needed .
- Computational Tools : Services like Hit Dexter 2.0 () could prioritize the target compound for experimental testing by predicting its likelihood of promiscuous binding or dark chemical matter behavior .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a complex compound with potential therapeutic applications. This article explores its biological activity based on recent research findings, synthesis methods, and pharmacological evaluations.
Synthesis of the Compound
The compound's synthesis involves multiple steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. Initial reactions include the formation of sulfonamides and subsequent derivatization with various acetamides. The general synthetic pathway includes:
- Preparation of Benzodioxin Derivatives : Reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides.
- Formation of Acetamide Moieties : Using bromoacetic acid derivatives to introduce the acetamide functional group.
This multi-step synthesis is crucial for obtaining the desired biological properties of the final compound .
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of related benzodioxin compounds. Notably:
- α-glucosidase Inhibition : Compounds derived from benzodioxin structures demonstrated significant inhibition of α-glucosidase, an enzyme implicated in carbohydrate metabolism and a target for Type 2 Diabetes Mellitus (T2DM) therapies.
- Acetylcholinesterase Inhibition : Some derivatives have shown promise in inhibiting acetylcholinesterase, which is relevant for Alzheimer's disease (AD) treatment .
Pharmacological Profiles
The pharmacological profiles of related compounds suggest a broad spectrum of activities:
- Antidiabetic Potential : The ability to inhibit α-glucosidase indicates potential as an antidiabetic agent.
- Neuroprotective Effects : Inhibition of acetylcholinesterase suggests possible neuroprotective effects, relevant for cognitive disorders .
Case Studies and Research Findings
Several studies have evaluated the biological activity of benzodioxin derivatives:
These findings collectively highlight the potential therapeutic applications of this compound and its derivatives.
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Answer : A multi-step synthesis is typically required, starting with functionalization of the 1,4-benzodioxin core. For example, sulfonamide intermediates can be generated via reactions with sulfonyl chlorides under alkaline conditions (e.g., Na₂CO₃, pH 9–10, RT stirring) . Subsequent alkylation or arylation steps may require anhydrous DMF and lithium hydride as a base to ensure regioselectivity . Purification techniques such as flash chromatography or preparative HPLC should be prioritized to isolate intermediates and final products with >95% purity .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR to verify substituent positions (e.g., benzodioxin protons at δ 4.2–4.4 ppm, triazole protons at δ 8.1–8.3 ppm) .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]+ at m/z 507.1234 for C₂₃H₂₀FN₅O₃S).
- Elemental analysis (CHN) to validate purity (>99.5% C, H, N, S) .
Q. What enzymatic targets are plausible for this compound based on structural analogs?
- Methodological Answer : The triazolo-pyrimidine and benzodioxin moieties suggest potential inhibition of acetylcholinesterase (AChE) or α-glucosidase, as seen in structurally related sulfonamide-acetamide derivatives . Initial screening should include:
- Ellman’s assay for AChE inhibition (IC₅₀ determination).
- Molecular docking (e.g., AutoDock Vina) to predict binding affinities against AChE (PDB: 4EY7) .
Advanced Research Questions
Q. How can low yields in the final alkylation step be addressed?
- Methodological Answer : Optimize reaction conditions using design of experiments (DoE):
- Screen bases (e.g., LiH vs. K₂CO₃) and solvents (DMF vs. THF) to improve nucleophilic substitution efficiency.
- Employ continuous-flow reactors to enhance mixing and heat transfer, reducing side-product formation .
- Monitor reaction progress via in-line FTIR to identify kinetic bottlenecks .
Q. What strategies resolve contradictions between computational and experimental binding data?
- Methodological Answer :
- Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational flexibility of the ligand-receptor complex over 100-ns trajectories.
- Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) and reconcile discrepancies between docking scores and experimental IC₅₀ values .
Q. How can researchers establish structure-activity relationships (SAR) for analogs?
- Methodological Answer :
- Synthesize derivatives with systematic modifications (e.g., fluorophenyl → chlorophenyl, benzodioxin → benzofuran).
- Use QSAR models (e.g., CoMFA/CoMSIA) to correlate electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters with activity .
Q. What advanced techniques characterize solid-state stability and solubility?
- Methodological Answer :
- Differential scanning calorimetry (DSC) to identify polymorphs and melting points.
- Dynamic vapor sorption (DVS) to assess hygroscopicity under varying humidity.
- Solubility assays in biorelevant media (FaSSIF/FeSSIF) using HPLC quantification .
Data Contradiction Analysis
Q. How should researchers address inconsistent enzyme inhibition results across assays?
- Methodological Answer :
- Verify assay conditions: pH (7.4 vs. 6.8), ionic strength, and co-solvents (DMSO ≤1% v/v).
- Replicate experiments with orthogonal assays (e.g., fluorescence quenching vs. colorimetric readouts).
- Use Bayesian statistical models to quantify uncertainty and identify outlier datasets .
Q. What methods validate the role of the sulfanylacetamide moiety in bioactivity?
- Methodological Answer :
- Synthesize a sulfur-free analog (replace -S- with -CH₂-) and compare IC₅₀ values.
- Conduct X-ray crystallography of the ligand-enzyme complex to visualize sulfur interactions (e.g., hydrogen bonding with Ser203 in AChE) .
Future Directions
Q. How can AI-driven platforms accelerate research on this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
